

A Comparative Guide to Inter-laboratory Validation of Ovosiston Quantification Methods

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Compound of Interest

Compound Name:	Ovosiston
CAS No.:	8065-91-6
Cat. No.:	B1194634

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of **Ovosiston**, a combined oral contraceptive. The focus is on the simultaneous determination of its active pharmaceutical ingredients, Ethinylestradiol (EE) and Chlormadinone Acetate (CMA). This document presents a critical evaluation of High-Performance Liquid Chromatography (HPLC) and Second Derivative UV-Visible Spectrophotometry, summarizing their quantitative performance and providing detailed experimental protocols.

While a direct inter-laboratory validation study for the simultaneous analysis of Ethinylestradiol and Chlormadinone Acetate was not identified in the public domain, this guide compiles and compares validation data from independent studies to offer a comprehensive overview for researchers. The presented data serves as a strong foundation for method selection and validation in a laboratory setting.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is often a balance between various performance parameters. The following tables summarize key validation parameters for the quantification of Ethinylestradiol and Chlormadinone Acetate using HPLC and Second Derivative UV-Visible Spectrophotometry.

Table 1: Performance Characteristics of HPLC Methods for the Simultaneous Quantification of Ethinylestradiol and Chlormadinone Acetate

Parameter	Ethinylestradiol	Chlormadinone Acetate	Source
Linearity Range	4.0 - 25.0 µg/mL	20.0 - 125.0 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.998	> 0.999	[1]
Accuracy (% Recovery)	98.76 ± 0.13%	99.82 ± 0.2%	[1]
Precision (% RSD)	< 2%	< 2%	[1]
Limit of Detection (LOD)	~0.03 µg/mL	~0.1 µg/mL	[2]
Limit of Quantification (LOQ)	~0.09 µg/mL	~0.3 µg/mL	[2]

Table 2: Performance Characteristics of Second Derivative UV-Visible Spectrophotometry for the Simultaneous Quantification of Ethinylestradiol and Chlormadinone Acetate

Parameter	Ethinylestradiol (EEL)	Chlormadinone Acetate (CMA)	Source
Linearity Range	10 - 80 μ g/100 ml	0.5 - 6 mg/100 ml	[3]
Correlation Coefficient (r^2)	> 0.999	> 0.999	[3]
Accuracy (% Recovery)	81.8 \pm 1.5% (in fortified water)	101.1 \pm 0.73% (in fortified water)	[3]
Precision (% RSD)	Not explicitly stated	Not explicitly stated	
Limit of Detection (LOD)	6.9 \times 10 ⁻⁷ mol/L	9.8 \times 10 ⁻⁸ mol/L	[3]
Limit of Quantification (LOQ)	Not explicitly stated	Not explicitly stated	

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides a sensitive and specific simultaneous determination of Ethinylestradiol and Chlormadinone Acetate in pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A gradient HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.

- Injection Volume: 20 μ L.

2. Standard and Sample Preparation:

- Standard Stock Solution: Prepare individual stock solutions of Ethinylestradiol and Chlormadinone Acetate in methanol.
- Working Standard Solution: Further dilute the stock solutions with the mobile phase to achieve concentrations within the linear range.
- Sample Preparation:
 - Weigh and finely powder a representative number of **Ovosiston** tablets.
 - Accurately weigh a portion of the powder equivalent to a single tablet's content.
 - Dissolve the powder in a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
 - Filter the solution through a 0.45 μ m membrane filter.
 - Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Second Derivative UV-Visible Spectrophotometry

This method offers a simpler and more cost-effective approach for the simultaneous quantification of Ethinylestradiol and Chlormadinone Acetate.

1. Instrumentation and Spectrophotometric Conditions:

- Spectrophotometer: A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
- Solvent: Acetonitrile.
- Analytical Wavelengths:
 - Ethinylestradiol (EEL): 296.6 nm

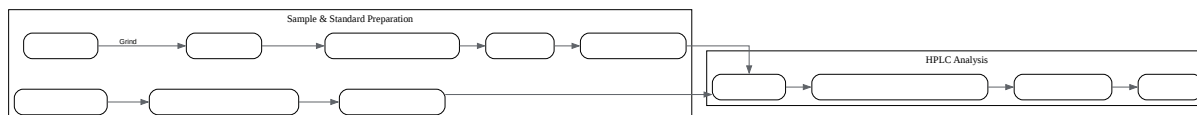
- Chlormadinone Acetate (CMA): 291.8 nm
- Derivative Order: Second derivative.
- Smoothing Factor: 8,000.
- Scale Factor: 10,000.

2. Standard and Sample Preparation:

- Standard Stock Solution: Prepare individual stock solutions of Ethinylestradiol and Chlormadinone Acetate in acetonitrile.
- Working Standard Solution: Prepare a series of dilutions from the stock solutions in acetonitrile to establish the calibration curve.
- Sample Preparation:
 - Weigh and finely powder a representative number of **Ovosiston** tablets.
 - Accurately weigh a portion of the powder and dissolve it in acetonitrile.
 - Sonicate the solution to ensure complete extraction of the drugs.
 - Filter the solution to remove any insoluble excipients.
 - The clear filtrate can be directly used for spectrophotometric analysis.

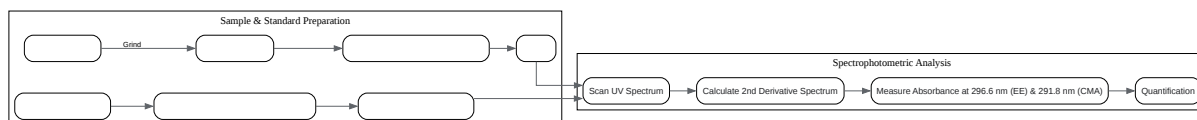
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Caption: HPLC analysis workflow for **Ovosiston** tablets.



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Caption: Spectrophotometric analysis workflow for **Ovosiston**.

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